N-(2,3-dimethylphenyl)-2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzo[d]thiazole core, a triazine ring, and pyrrolidine groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the triazine ring and pyrrolidine groups. The final step involves the acylation of the compound with 2,3-dimethylphenyl acetamide. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)benzo[d]thiazole: A similar compound with a slightly different structure, lacking the acetamide group.
N-(2,3-dimethylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide: Another related compound with a different substitution pattern on the benzo[d]thiazole core.
Uniqueness
The uniqueness of N-(2,3-dimethylphenyl)-2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide lies in its combination of functional groups and structural features. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H32N8OS2 |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[6-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H32N8OS2/c1-18-8-7-9-21(19(18)2)30-24(37)17-38-28-31-22-11-10-20(16-23(22)39-28)29-25-32-26(35-12-3-4-13-35)34-27(33-25)36-14-5-6-15-36/h7-11,16H,3-6,12-15,17H2,1-2H3,(H,30,37)(H,29,32,33,34) |
InChI Key |
QHMNCQXCFBDZJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC4=NC(=NC(=N4)N5CCCC5)N6CCCC6)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC4=NC(=NC(=N4)N5CCCC5)N6CCCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.